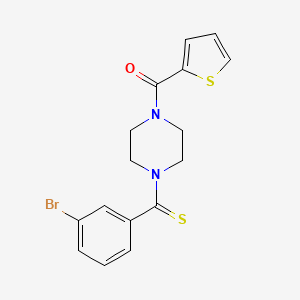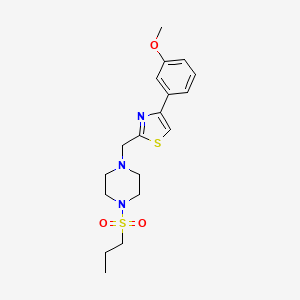
4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole, also known as PVT1, is a small molecule inhibitor that has shown promising results in scientific research applications. This molecule has been synthesized using various methods and has been found to have a mechanism of action that involves the inhibition of certain enzymes. In
作用機序
4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole works by inhibiting the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. These enzymes are known as protein arginine methyltransferases (PRMTs). PRMTs play a key role in the regulation of gene expression and protein function. By inhibiting the activity of PRMTs, 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole can prevent the proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of PRMTs, which can lead to a reduction in the proliferation of cancer cells. 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole has also been found to reduce inflammation by inhibiting the activity of certain inflammatory cytokines. In addition, 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole has been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the major advantages of using 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole in lab experiments is its low toxicity profile. This makes it a safe and effective candidate for further development. However, one of the limitations of using 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for the development of 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole. One potential direction is the development of 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole-based therapies for the treatment of cancer and inflammatory diseases. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole and its potential applications in other areas of medicine.
Conclusion:
In conclusion, 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole is a promising small molecule inhibitor that has shown potential in scientific research applications. It has been synthesized using various methods and has been found to have a mechanism of action that involves the inhibition of certain enzymes. 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole has been extensively studied for its potential therapeutic applications in the treatment of cancer and inflammatory diseases. It has several advantages, including a low toxicity profile, but also has some limitations, such as low solubility in water. There are several future directions for the development of 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole, including the development of 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole-based therapies and the optimization of the synthesis method.
合成法
The synthesis of 4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole has been achieved using various methods. One of the most common methods involves the reaction of 3-methoxyphenyl isothiocyanate with 4-(propylsulfonyl)piperazine in the presence of a base. This reaction results in the formation of the thiazole ring and the piperazine side chain. The final product is obtained after purification using column chromatography.
科学的研究の応用
4-(3-Methoxyphenyl)-2-((4-(propylsulfonyl)piperazin-1-yl)methyl)thiazole has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of certain enzymes that are involved in the regulation of cell growth and proliferation. This molecule has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has also been studied for its potential use in the treatment of inflammatory diseases.
特性
IUPAC Name |
4-(3-methoxyphenyl)-2-[(4-propylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-3-11-26(22,23)21-9-7-20(8-10-21)13-18-19-17(14-25-18)15-5-4-6-16(12-15)24-2/h4-6,12,14H,3,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIHKTRJCSYTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
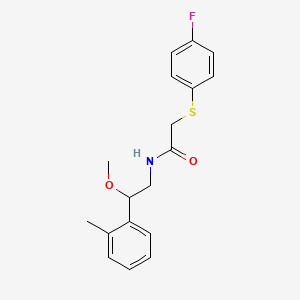
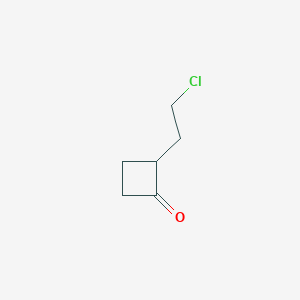
![5-((4-Ethylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2950550.png)
![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2950553.png)
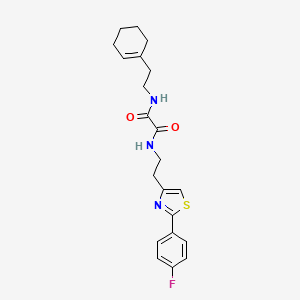
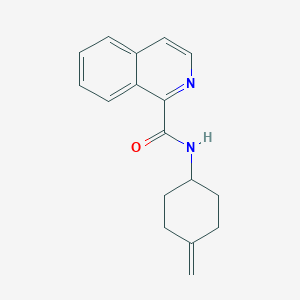
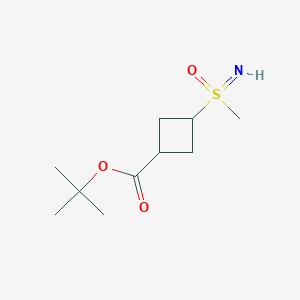
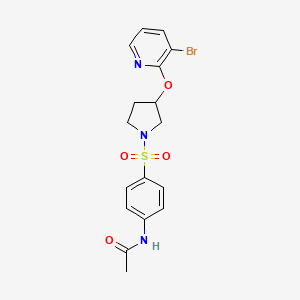
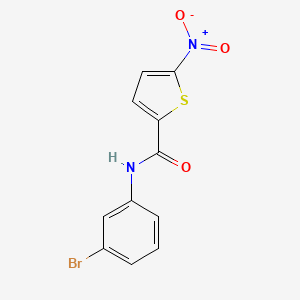
![3-Bromopyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B2950565.png)
